molecular formula C15H21N5O5 B2487569 methyl [1,3-dimethyl-8-(morpholin-4-ylmethyl)-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]acetate CAS No. 841206-57-3

methyl [1,3-dimethyl-8-(morpholin-4-ylmethyl)-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]acetate

Cat. No.: B2487569
CAS No.: 841206-57-3
M. Wt: 351.363
InChI Key: DFVODWHOFQDUHM-UHFFFAOYSA-N
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Description

Methyl [1,3-dimethyl-8-(morpholin-4-ylmethyl)-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]acetate is a purine-2,6-dione derivative with modifications at the 7- and 8-positions of the xanthine core. Its molecular formula is C₁₆H₂₂N₆O₅ (based on and ), featuring:

  • 1,3-Dimethyl groups: Enhance metabolic stability and modulate steric interactions with target proteins.
  • Morpholin-4-ylmethyl substitution at C8: Introduces polarity and hydrogen-bonding capacity, improving aqueous solubility and pharmacokinetics .
  • Methyl acetate at C7: Acts as a prodrug moiety, facilitating membrane permeability before enzymatic hydrolysis to the active carboxylic acid .

This compound is structurally optimized for phosphodiesterase (PDE) inhibition, a therapeutic target in chronic lung diseases and fibrosis .

Properties

IUPAC Name

methyl 2-[1,3-dimethyl-8-(morpholin-4-ylmethyl)-2,6-dioxopurin-7-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O5/c1-17-13-12(14(22)18(2)15(17)23)20(9-11(21)24-3)10(16-13)8-19-4-6-25-7-5-19/h4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFVODWHOFQDUHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCOCC3)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl [1,3-dimethyl-8-(morpholin-4-ylmethyl)-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]acetate is a purine derivative that has garnered attention for its potential biological activities. This compound is characterized by a unique structure that includes a morpholine moiety, which may contribute to its pharmacological properties. This article explores its biological activity through various studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C16H22N4O4\text{C}_{16}\text{H}_{22}\text{N}_{4}\text{O}_{4}

This structure indicates the presence of both purine and morpholine components, which are significant in determining its biological interactions.

Biological Activity

Anticancer Activity
Research has indicated that derivatives of purine compounds exhibit anticancer properties. A study focusing on the synthesis of similar compounds demonstrated that modifications in the purine structure can enhance cytotoxicity against various cancer cell lines. The specific compound showed promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells .

Antimicrobial Properties
Another area of interest is the antimicrobial activity of this compound. It has been reported that certain purine derivatives possess broad-spectrum antimicrobial effects. The incorporation of the morpholine group may enhance membrane permeability and interaction with microbial targets . In vitro studies have shown effective inhibition against both gram-positive and gram-negative bacteria.

The biological activity of this compound appears to involve multiple mechanisms:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in nucleic acid synthesis.
  • Disruption of Cellular Processes : By mimicking natural substrates within the cell, it can interfere with normal cellular signaling pathways.
  • Induction of Apoptosis : Evidence suggests that this compound can trigger apoptotic pathways in cancer cells through caspase activation.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AnticancerInduced apoptosis in cancer cell lines
AntimicrobialEffective against gram-positive and gram-negative bacteria
Enzyme InhibitionInhibition of nucleic acid synthesis enzymes

Case Study: Anticancer Efficacy

In a controlled study evaluating the anticancer potential of this compound on human lung cancer cells (A549), the compound demonstrated an IC50 value of approximately 15 μM after 48 hours of treatment. This indicates significant cytotoxicity compared to standard chemotherapeutics .

Case Study: Antimicrobial Testing

In antimicrobial assays conducted against Staphylococcus aureus and Escherichia coli, the compound exhibited minimum inhibitory concentrations (MIC) ranging from 32 to 64 μg/mL. These results suggest potential for development as an antimicrobial agent .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Purine-2,6-Dione Derivatives

Compound Name C7 Substituent C8 Substituent Molecular Formula Key Properties/Activity Reference
Target Compound Methyl acetate Morpholin-4-ylmethyl C₁₆H₂₂N₆O₅ PDE inhibition; enhanced solubility
Compound 869 () N-(4-tert-butylphenyl)acetamide Methoxy C₂₁H₂₆N₆O₄ PDE4 selectivity; moderate logP
Compound 145 () N-(5-tert-butyl-2-hydroxyphenyl)butanamide Butoxy C₂₄H₃₂N₆O₅ Long-acting PDE inhibition
CID 716382 () Methyl acetate Bromo C₁₀H₁₁BrN₄O₄ Synthetic intermediate for further substitution
STL340661 () Ethyl acetate Morpholin-4-ylmethyl C₁₇H₂₄N₆O₅ Higher lipophilicity vs. methyl ester
Compound 9c () 4-Formyl-2-methoxyphenyl Oxadiazole-thio-methyl C₂₀H₁₈N₆O₇S Dual AChE/anti-inflammatory activity

Key Research Findings

Anti-Fibrotic Potential: The target compound demonstrated IC₅₀ = 0.8 µM against TGF-β-induced collagen synthesis in lung fibroblasts, superior to IBMX (IC₅₀ = 12 µM) .

Selectivity: Morpholinyl substitution minimizes off-target effects (e.g., adenosine receptor binding) compared to furan-2-ylmethyl derivatives (Compound 832) .

Toxicity : LD₅₀ > 500 mg/kg in rodent models, indicating favorable safety vs. theophylline-based hybrids (e.g., Compound 9c, LD₅₀ = 150 mg/kg) .

Preparation Methods

Pyrimidine-to-Purine Cyclization

A pivotal method involves the reaction of 4,5,6-triaminopyrimidine derivatives with cyclizing agents such as activated carbonyl compounds. As described in patent US7105666B2, treatment of 4,6-dihalo-5-nitro-2-alkyl-pyrimidines with aldehydes or orthoesters under oxidative conditions yields the purine scaffold. For instance, using paraformaldehyde in acetic acid at 80°C facilitates ring closure, introducing the 8-position substituent (in this case, a morpholinylmethyl group) during subsequent steps.

Regioselective Functionalization

Regioselectivity is critical during purine formation. The use of trimethylsilyl trifluoromethanesulfonate (TMSOTf) in acetonitrile enhances N-9 selectivity, as demonstrated in the synthesis of analogous acyclic nucleosides. This catalyst promotes efficient alkylation at the desired nitrogen atom, minimizing by-products.

Introduction of the Morpholin-4-Ylmethyl Group

The 8-position morpholinylmethyl moiety is introduced via nucleophilic substitution or Mannich-type reactions.

Alkylation of Purine Intermediates

A common strategy involves reacting a chloromethyl-purine intermediate with morpholine. For example, 8-chloromethyl-1,3-dimethylxanthine (prepared via chlorination of the 8-methyl precursor) undergoes displacement with morpholine in dimethylformamide (DMF) at 60°C, achieving yields of 68–72%. This method parallels the synthesis of 7-(2-fluorobenzyl) purine derivatives, where halogenated intermediates react with secondary amines.

Mannich Reaction Optimization

Alternative approaches employ Mannich reactions, where formaldehyde and morpholine condense with the purine’s 8-position. A study on similar compounds reported optimal conditions using acetic acid as a catalyst, yielding 75–80% of the desired product after 12 hours at 50°C.

Acetoxymethyl Group Installation at Position 7

The 7-acetoxymethyl group is introduced via acetylation of a hydroxymethyl intermediate or direct alkylation.

Hydroxymethyl Intermediate Route

Synthesis begins with the formation of 7-hydroxymethyl-1,3-dimethylxanthine through hydroxymethylation using paraformaldehyde under basic conditions (pH 9–10). Subsequent acetylation with acetic anhydride in pyridine at room temperature affords the acetoxymethyl derivative in 85% yield.

Direct Alkylation with Methyl Acetate

Recent advancements utilize methyl bromoacetate as an alkylating agent. Reaction of the purine sodium salt with methyl bromoacetate in tetrahydrofuran (THF) at reflux for 6 hours achieves 78% conversion, though this method requires careful control of stoichiometry to avoid over-alkylation.

Sequential Deprotection and Purification

Multi-step syntheses necessitate strategic protection/deprotection sequences. Benzyl and acetyl groups are commonly employed to shield reactive sites.

Benzyl Group Removal

Catalytic hydrogenation (H₂, Pd/C, ethanol) cleaves benzyl ethers without affecting the purine core. For example, deprotection of a benzyl-protected intermediate at 40 psi H₂ for 4 hours restores free hydroxyl groups with >95% efficiency.

Chromatographic Purification

Final purification typically employs reverse-phase HPLC (C18 column, acetonitrile/water gradient) to isolate the target compound. Analytical data from PubChem confirms a purity of ≥95% for the final product.

Structural Characterization and Analytical Data

Critical spectroscopic data validate the compound’s structure:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 3.67 (s, 3H, OCH₃), 3.58–3.61 (m, 4H, morpholine CH₂), 3.42 (s, 3H, N-CH₃), 3.22 (s, 3H, N-CH₃), 4.82 (s, 2H, CH₂COO).
  • HRMS : m/z 351.36 [M+H]⁺, consistent with the molecular formula C₁₅H₂₁N₅O₅.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage
Pyrimidine cyclization 65 90 Scalability
Mannich reaction 75 92 Mild conditions
Direct alkylation 78 95 Fewer steps

Challenges and Optimization Strategies

Regioselectivity in Alkylation

Competing alkylation at N-7 and N-9 positions remains a hurdle. Employing bulky bases like 1,8-diazabicycloundec-7-ene (DBU) in DMF suppresses N-7 alkylation, improving N-9 selectivity to 9:1.

Solvent Effects

Solvent polarity profoundly impacts reaction rates. Nitromethane and acetonitrile enhance nucleophilicity in alkylation steps, whereas polar aprotic solvents like DMF favor SN2 mechanisms.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for synthesizing methyl [1,3-dimethyl-8-(morpholin-4-ylmethyl)-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]acetate?

  • Methodological Answer : The synthesis involves multi-step organic reactions:

Purine Core Functionalization : The purine backbone is modified at position 8 using a morpholin-4-ylmethyl group via nucleophilic substitution. Protective groups (e.g., benzyl or tert-butoxycarbonyl) are employed to prevent side reactions at sensitive sites .

Esterification : The acetate moiety is introduced at position 7 using methyl chloroacetate under basic conditions (e.g., K₂CO₃ in DMF) .

Purification : Chromatography (e.g., silica gel or HPLC) ensures high purity (>95%), critical for biological assays .

Q. How is the compound structurally characterized to confirm its identity?

  • Methodological Answer :

  • Spectroscopic Techniques :
  • NMR : 1^1H and 13^13C NMR confirm substituent positions (e.g., methyl groups at 1,3-positions, morpholine integration). For example, the morpholine protons appear as a multiplet at δ 3.6–3.8 ppm .
  • FTIR : Peaks at ~1700 cm1^{-1} (C=O stretching of dioxo groups) and ~1250 cm1^{-1} (C-O ester) validate functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., m/z 323.305 for C13_{13}H17_{17}N5_5O5_5) .

Advanced Research Questions

Q. What experimental strategies are used to resolve discrepancies in reported biological activities of this compound?

  • Methodological Answer :

  • Dose-Response Validation : Reproduce assays (e.g., phosphodiesterase inhibition) across multiple concentrations to establish IC50_{50} values. For example, a study reported IC50_{50} = 1.2 µM ± 0.3 for PDE4 inhibition, but batch-dependent purity (e.g., <90% vs. >98%) may skew results .
  • Counter-Screening : Test against off-target enzymes (e.g., COX-2 or kinases) to rule out nonspecific effects .
  • Structural Confirmation : Re-analyze disputed batches via X-ray crystallography or 2D NMR (e.g., NOESY for spatial proximity of morpholine and acetate groups) .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Methodological Answer :

  • Substituent Variation : Replace the morpholin-4-ylmethyl group with analogs (e.g., piperazinyl or thiomorpholine) to assess impact on target binding. For example, dibenzylamino substitution (as in ) reduced solubility but increased PDE4 affinity by ~20% .
  • Ester Hydrolysis : Compare methyl acetate to ethyl or tert-butyl esters to evaluate metabolic stability. Hydrolysis to the free carboxylic acid may enhance off-target effects .
  • Table: SAR Trends for Position 8 Substitutions
SubstituentSolubility (LogP)PDE4 IC50_{50} (µM)Reference
Morpholin-4-ylmethyl1.81.2
Dibenzylamino2.50.9
Piperazinyl1.51.5

Q. What in vitro models are suitable for studying its anti-inflammatory or anticancer potential?

  • Methodological Answer :

  • Cell-Based Assays :
  • Inflammation : LPS-stimulated RAW264.7 macrophages to measure TNF-α suppression (dose range: 0.1–10 µM) .
  • Cancer : MTT assays on HCT-116 colon cancer cells; reported EC50_{50} = 5.3 µM for apoptosis induction via caspase-3 activation .
  • Enzyme Inhibition : Direct testing on purified COX-2 or PI3K isoforms to identify primary targets .

Methodological Challenges

Q. How can researchers address low yields during the final esterification step?

  • Methodological Answer :

  • Catalyst Optimization : Use DMAP (4-dimethylaminopyridine) to accelerate ester formation .
  • Solvent Screening : Polar aprotic solvents (e.g., DMF or DMSO) improve reactivity vs. THF .
  • Temperature Control : Maintain 0–5°C to minimize purine ring degradation during acyl chloride addition .

Q. What analytical techniques resolve ambiguities in the compound’s regiochemistry?

  • Methodological Answer :

  • 2D NMR : 1^1H-13^13C HMBC correlations confirm connectivity between the morpholine methylene and purine C8 .
  • X-ray Diffraction : Single-crystal analysis definitively assigns the 1,3-dimethyl and 8-morpholinylmethyl positions .

Data Reproducibility

Q. Why do reported molecular weights vary between studies?

  • Methodological Answer :

  • Isotopic Patterns : Natural abundance of 15^{15}N or 13^{13}C in purine derivatives may cause MS discrepancies. Use HRMS with <5 ppm error .
  • Salt Forms : Some suppliers provide the compound as a sodium salt (e.g., [M+Na]+^+ = 346.291 vs. neutral 323.305), requiring careful notation .

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